N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide
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Description
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H22N2O3S3 and its molecular weight is 398.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.07925609 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide is related to hole-transport materials (HTMs) for perovskite solar cells (PSCs) . The compound is based on the 2,2’-bithiophene core, which is known for its excellent charge mobility .
Mode of Action
The compound interacts with its targets by facilitating charge mobility. This is achieved through the π-electrons present in the system, which are crucial for the compound’s interaction with its targets . The end groups situated on the diphenylamine moieties are modified with a tow acceptor bridged by thiophene, which impacts the electronic, photophysical, and photovoltaic properties of the molecules .
Biochemical Pathways
The compound’s interaction with its targets can influence the charge extraction, transportation, and crystallization of perovskite .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is an improvement in the efficiency of perovskite solar cells. The newly engineered molecules display a lower band gap and a greater λ max compared to the model molecule . This leads to high power conversion efficiencies (PCEs) of the newly designed molecules compared with the reference molecule .
Action Environment
The action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide can be influenced by various environmental factors. For instance, the compound is light sensitive , which means its action, efficacy, and stability could be affected by exposure to light. Furthermore, the compound’s insolubility in water could also influence its action in aqueous environments.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S3/c1-25(21,22)19-10-7-13(8-11-19)17(20)18-9-6-14-4-5-16(24-14)15-3-2-12-23-15/h2-5,12-13H,6-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRNBDXHHKVFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.